molecular formula C10H11FINO B8159016 4-Fluoro-3-iodo-N-propylbenzamide

4-Fluoro-3-iodo-N-propylbenzamide

Cat. No.: B8159016
M. Wt: 307.10 g/mol
InChI Key: GRXSYSPZVAJYTL-UHFFFAOYSA-N
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Description

4-Fluoro-3-iodo-N-propylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom at the 4th position, an iodine atom at the 3rd position, and a propyl group attached to the nitrogen atom of the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-3-iodo-N-propylbenzamide can be achieved through a multi-step process:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Optimized Conditions: Fine-tuning reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing techniques like recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-3-iodo-N-propylbenzamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Coupling Reactions: The presence of the iodine atom makes it suitable for coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium carbonate.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, products like azides, nitriles, or other substituted benzamides.

    Oxidation Products: Carboxylic acids or ketones.

    Reduction Products: Alcohols or amines.

Scientific Research Applications

4-Fluoro-3-iodo-N-propylbenzamide has several scientific research applications:

    Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: Employed in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological targets, aiding in the understanding of biochemical pathways.

    Industrial Applications: Utilized in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 4-Fluoro-3-iodo-N-propylbenzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-N-propylbenzamide: Lacks the iodine atom, making it less reactive in certain coupling reactions.

    3-Iodo-N-propylbenzamide: Lacks the fluorine atom, affecting its electronic properties and reactivity.

    4-Fluoro-3-chloro-N-propylbenzamide: Contains a chlorine atom instead of iodine, leading to different reactivity and applications.

Uniqueness

4-Fluoro-3-iodo-N-propylbenzamide is unique due to the presence of both fluorine and iodine atoms, which impart distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

4-fluoro-3-iodo-N-propylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FINO/c1-2-5-13-10(14)7-3-4-8(11)9(12)6-7/h3-4,6H,2,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRXSYSPZVAJYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CC(=C(C=C1)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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